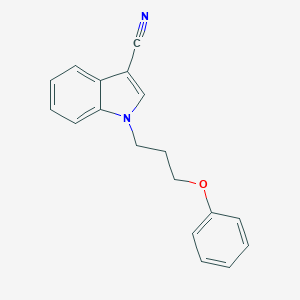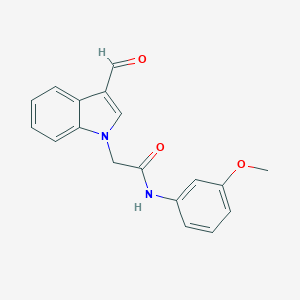
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains an oxadiazole ring, which makes it an important candidate for various applications.
Mechanism of Action
The exact mechanism of action of 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins in the target cells, leading to the disruption of various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of specific cytokines.
Advantages and Limitations for Lab Experiments
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits a broad range of biological activities, making it a versatile compound for various applications. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential as an antimicrobial agent. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and the potential for its use as a fluorescent probe for biological imaging.
Conclusion
In conclusion, 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a promising compound for various scientific research applications. Its synthesis method is relatively simple, and it exhibits a broad range of biological activities. While further studies are needed to fully understand its mechanism of action and potential applications, it has the potential to be a valuable tool for various scientific fields.
Synthesis Methods
The synthesis of 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzoic acid, 4-methylphenyl hydrazine, and phosphorous oxychloride. The reaction is carried out in the presence of a solvent such as chloroform or dichloromethane. The final product is obtained by purification and recrystallization.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential as a fluorescent probe for biological imaging.
properties
Product Name |
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
|---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-2-4-10(5-3-9)14-18-15(20-19-14)12-7-6-11(16)8-13(12)17/h2-8H,1H3 |
InChI Key |
OWQNMSBBUUTIIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297851.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)

![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297867.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)
